2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, an isobutylsulfonyl group, and an azetidine ring, making it a unique and potentially valuable molecule for various scientific research applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11(2)10-21(19,20)13-8-17(9-13)15(18)7-12-5-3-4-6-14(12)16/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVHAUQMURDUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of an appropriate amino alcohol or amino halide precursor under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the azetidine intermediate.
Sulfonylation: The isobutylsulfonyl group can be introduced through a sulfonylation reaction using isobutylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of azetidine-containing molecules with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Industrial Applications: Its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
2-(2-Chlorophenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with an ethylsulfonyl group instead of an isobutylsulfonyl group.
2-(2-Chlorophenyl)-1-(3-(propylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a propylsulfonyl group instead of an isobutylsulfonyl group.
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutylsulfonyl group, in particular, may influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry based on available research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(2-chlorophenyl)-1-[3-(isobutylsulfonyl)azetidin-1-yl]ethanone
- Molecular Formula : C17H14ClN5O2
- Molecular Weight : 355.78 g/mol
- CAS Number : 1327232-82-5
The compound features a chlorophenyl group, an azetidine ring, and an isobutylsulfonyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound is hypothesized to act as an agonist at specific GPCRs, which play crucial roles in cellular signaling pathways.
- Dopamine Transporter : Similar compounds have shown high affinity for the cocaine binding site on the dopamine transporter, suggesting potential applications in neuropharmacology .
Antidepressant and Anxiolytic Effects
Studies suggest that compounds with similar structures may exhibit antidepressant and anxiolytic properties. They can modulate neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation.
Antimicrobial Properties
The presence of the isobutylsulfonyl group may enhance the compound's antimicrobial activity. Research into related sulfonamide derivatives has demonstrated efficacy against various bacterial strains, indicating potential for further exploration in this area .
Study on GPCR Agonism
A study investigating the agonistic effects of structurally related compounds at GPR119 receptors revealed promising results. These findings suggest that this compound could be a valuable tool for exploring therapeutic potentials related to metabolic disorders.
Neuropharmacological Assessment
In vivo studies have demonstrated that derivatives of this compound can influence dopaminergic pathways, leading to significant behavioral changes in animal models. This supports its potential use in treating conditions such as depression and anxiety .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chlorophenyl-Azetidine Derivative | Structure | Antidepressant, GPR119 Agonist |
| Isobutylsulfonamide Analog | Structure | Antimicrobial, Neuroactive |
| Pyrazin-Containing Derivative | Structure | Dopamine Transporter Inhibitor |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine ring functionalization : Introduce the isobutylsulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
Ketone coupling : React the functionalized azetidine with 2-(2-chlorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the ethanone moiety. Optimize solvent polarity (e.g., THF or acetonitrile) to enhance yield .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC or HPLC .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Isobutylsulfonyl chloride, DCM, 0°C | 65–75 | 90% |
| Ketone Formation | 2-(2-Chlorophenyl)acetyl chloride, Et₃N, THF | 50–60 | 85% |
| Purification | Silica gel chromatography | — | ≥95% |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), sulfonyl group (δ 1.2–1.5 ppm for isobutyl CH₃), and chlorophenyl protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Observe molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 385.1) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 70:30) to confirm purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., sulfonyl groups, chlorophenyl position) and assess impact on bioactivity .
Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC) to quantify binding affinity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites. Compare with experimental IC₅₀ values .
Q. Table 2: Example SAR Data
| Analog | Modification | IC₅₀ (Target Enzyme) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent | None | 12 µM | -8.5 |
| Analog 1 | Isobutyl → tert-butyl | 8 µM | -9.2 |
| Analog 2 | 2-Chloro → 3-Chloro | >50 µM | -6.7 |
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Reprodubility : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics, enzymatic assays for functional inhibition) .
- Meta-Analysis : Compare data across studies with similar conditions (e.g., cell lines, compound concentration). Discrepancies may arise from off-target effects or impurities .
Q. What strategies mitigate solubility and stability challenges during in vitro studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations .
- Stability Testing : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C). Degradation products (e.g., sulfonate cleavage) indicate susceptibility to hydrolysis .
Q. What in silico approaches predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., sulfonyl group oxidation) .
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
Data Contradiction Analysis
Example Issue : Conflicting reports on enzyme inhibition potency.
Resolution Workflow :
Verify compound purity (HPLC, NMR).
Re-test activity under standardized assay conditions.
Cross-reference with analogs to identify substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
